molecular formula C29H27FN6O4S B607882 GSK-A1

GSK-A1

Cat. No.: B607882
M. Wt: 574.6 g/mol
InChI Key: AJOGHKUZDLYXKS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Mechanism of Action

Target of Action

GSK-A1, also known as “5-[2-amino-3-(4-morpholin-4-ylphenyl)benzimidazol-5-yl]-N-(2-fluorophenyl)-2-methoxypyridine-3-sulfonamide” or “5-{2-amino-1-[4-(morpholin-4-yl)phenyl]-1H-benzimidazol-6-yl}-N-(2-fluorophenyl)-2-methoxypyridine-3-sulfonamide” or “PI4KA inhibitor-A1”, is a programmed death receptor-1 (PD-1)-blocking antibody . It binds with high affinity to the PD-1 receptor and blocks its interaction with the ligands PD-L1 and PD-L2 .

Mode of Action

The compound’s interaction with its targets results in the inhibition of the PD-1 pathway, a critical immune checkpoint that cancer cells often exploit to evade the immune system . By blocking this interaction, this compound can enhance the immune response against cancer cells .

Biochemical Pathways

The biochemical pathways affected by this compound primarily involve the immune response against cancer cells. The PD-1 pathway is a critical immune checkpoint that, when blocked, can enhance the immune system’s ability to recognize and destroy cancer cells .

Pharmacokinetics

The pharmacokinetics of this compound, including its absorption, distribution, metabolism, and excretion (ADME) properties, are currently under investigation. The impact of these properties on the bioavailability of this compound will be crucial in determining its efficacy as a therapeutic agent .

Result of Action

The molecular and cellular effects of this compound’s action primarily involve the enhancement of the immune response against cancer cells. By blocking the interaction between PD-1 and its ligands, this compound can prevent cancer cells from evading the immune system, potentially leading to their destruction .

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. For instance, factors such as the patient’s overall health, the presence of other medications, and individual genetic variations can all impact how this compound functions within the body . Additionally, the pharmaceutical industry, including companies like GlaxoSmithKline, is increasingly recognizing the importance of environmental sustainability in drug development .

Biochemical Analysis

Biochemical Properties

GSK-A1 plays a significant role in biochemical reactions. It inhibits the resynthesis of PtdIns(4,5)P2 with an IC50 of about 3 nM . This compound potently decreases the levels of PtdIns(4)P with a negligible effect on PtdIns(4,5)P2 . It interacts with enzymes such as PI4KA and proteins like HSPA1A . The nature of these interactions involves the inhibition of PI4KA, leading to a decrease in PtdIns(4)P levels .

Cellular Effects

This compound has notable effects on various types of cells and cellular processes. It influences cell function by altering the levels of PtdIns(4)P, which can impact cell signaling pathways and gene expression . In HeLa cells, this compound can reduce the localization of HSPA1A on the plasma membrane .

Molecular Mechanism

The molecular mechanism of this compound involves its interaction with PI4KA, leading to the inhibition of PtdIns(4,5)P2 resynthesis . This results in a potent decrease in the levels of PtdIns(4)P, impacting various cellular functions .

Temporal Effects in Laboratory Settings

It is known that this compound can cause substantial changes in PI4P metabolism in dendrites upon long-term synaptic potentiation (LTP) induction .

Metabolic Pathways

This compound is involved in the metabolic pathway of phosphatidylinositol 4-phosphate (PI4P). It interacts with the enzyme PI4KA, leading to the inhibition of PtdIns(4,5)P2 resynthesis .

Transport and Distribution

It is known that this compound can cause substantial changes in PI4P metabolism in dendrites .

Subcellular Localization

It has been observed that this compound can reduce the localization of HSPA1A on the plasma membrane in HeLa cells .

Preparation Methods

The synthesis of GSK-A1 involves several steps, including the formation of key intermediates and their subsequent reactions to form the final product. The synthetic route typically includes:

    Formation of Intermediates: The initial steps involve the preparation of intermediates through reactions such as nitration, reduction, and cyclization.

    Final Coupling: The intermediates are then coupled under specific conditions to form this compound. .

Industrial production methods for this compound are designed to optimize yield and purity. These methods often involve large-scale reactions under controlled conditions, followed by purification steps such as crystallization and chromatography to ensure the final product meets the required specifications .

Chemical Reactions Analysis

GSK-A1 undergoes various chemical reactions, including:

    Oxidation: this compound can be oxidized under specific conditions to form oxidized derivatives. Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reduction reactions of this compound can be carried out using reducing agents like sodium borohydride and lithium aluminum hydride.

    Substitution: this compound can undergo substitution reactions, where specific functional groups are replaced by others. .

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce deoxygenated compounds .

Scientific Research Applications

GSK-A1 has a wide range of scientific research applications, including:

Comparison with Similar Compounds

GSK-A1 is unique in its high selectivity for PI4KA compared to other similar compounds. Some similar compounds include:

    PI4KB Inhibitors: Compounds that inhibit PI4KB, another isoform of phosphatidylinositol 4-kinase, but with different selectivity and potency profiles.

    PI3K Inhibitors: Compounds that target phosphatidylinositol 3-kinase (PI3K), which have broader effects on cellular signaling pathways.

    Other PI4KA Inhibitors: Other inhibitors of PI4KA with varying degrees of selectivity and potency

This compound stands out due to its high specificity for PI4KA, making it a valuable tool for studying the specific role of this kinase in cellular processes and its potential as a therapeutic target .

Properties

IUPAC Name

5-[2-amino-3-(4-morpholin-4-ylphenyl)benzimidazol-5-yl]-N-(2-fluorophenyl)-2-methoxypyridine-3-sulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C29H27FN6O4S/c1-39-28-27(41(37,38)34-24-5-3-2-4-23(24)30)17-20(18-32-28)19-6-11-25-26(16-19)36(29(31)33-25)22-9-7-21(8-10-22)35-12-14-40-15-13-35/h2-11,16-18,34H,12-15H2,1H3,(H2,31,33)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AJOGHKUZDLYXKS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=N1)C2=CC3=C(C=C2)N=C(N3C4=CC=C(C=C4)N5CCOCC5)N)S(=O)(=O)NC6=CC=CC=C6F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C29H27FN6O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

574.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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